molecular formula C27H29NO6 B049546 (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one CAS No. 111509-13-8

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one

Cat. No. B049546
M. Wt: 463.5 g/mol
InChI Key: GIMKKBXYBJRFFI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one acts as a selective agonist of the sigma-1 receptor, a protein that plays a role in various cellular processes, including cell survival, proliferation, and differentiation. Activation of the sigma-1 receptor by (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to modulate calcium signaling, reduce oxidative stress, and regulate the expression of various genes.

Biochemical And Physiological Effects

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. In addition, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to improve mitochondrial function and regulate autophagy, a process that plays a role in cellular homeostasis.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of cellular processes. However, one limitation is that (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. Another area of interest is the investigation of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in combination with other drugs or therapies for the treatment of various diseases. Finally, further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one on cellular processes and to identify potential new applications for this compound.
Conclusion:
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one is a synthetic compound that has shown potential in various scientific research applications, including cancer research and neuroprotection. Its high selectivity for the sigma-1 receptor allows for more precise targeting of cellular processes, although its relatively short half-life may limit its effectiveness in certain applications. Further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one and to identify potential new applications for this compound.

Synthesis Methods

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one was synthesized using a multi-step process involving the condensation of 2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and reduction reactions. The final product was obtained after purification using column chromatography.

Scientific Research Applications

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

111509-13-8

Product Name

(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1

InChI Key

GIMKKBXYBJRFFI-FQEVSTJZSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

SMILES

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

Canonical SMILES

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

synonyms

2-demethylspeciosine
speciocholchine

Origin of Product

United States

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